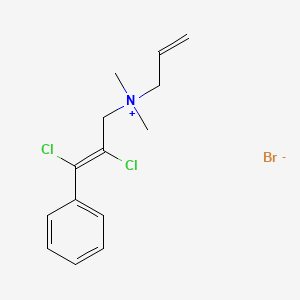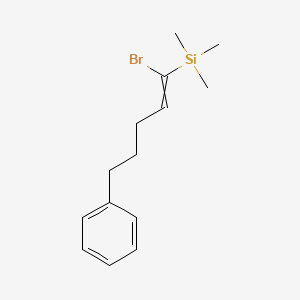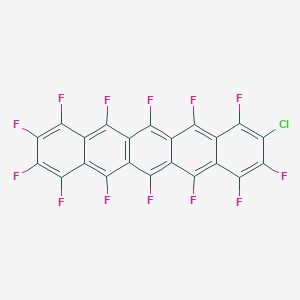
C14H18BrCl2N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
amines , which are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide . The resulting intermediate is then reacted with 2-bromoethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include substituted amines , alcohols , and oxides depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes , altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: can be compared with other similar compounds such as:
- 4-bromo-2,3-dichloro-N-(3,3-dimethylcyclohexyl)aniline
- 4-bromo-2,3-dichloro-N-(2,5-dimethylcyclohexyl)aniline
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine lies in its specific combination of substituents, which confer distinct properties and applications.
Propriétés
Formule moléculaire |
C14H18BrCl2N |
|---|---|
Poids moléculaire |
351.1 g/mol |
Nom IUPAC |
[(E)-2,3-dichloro-3-phenylprop-2-enyl]-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C14H18Cl2N.BrH/c1-4-10-17(2,3)11-13(15)14(16)12-8-6-5-7-9-12;/h4-9H,1,10-11H2,2-3H3;1H/q+1;/p-1/b14-13+; |
Clé InChI |
IZWKGVCUVJTLPG-IERUDJENSA-M |
SMILES isomérique |
C[N+](C)(CC=C)C/C(=C(/C1=CC=CC=C1)\Cl)/Cl.[Br-] |
SMILES canonique |
C[N+](C)(CC=C)CC(=C(C1=CC=CC=C1)Cl)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)




![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)
![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)


![Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-](/img/structure/B12636425.png)
![2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B12636432.png)
![5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole](/img/structure/B12636438.png)
